molecular formula C20H30NaO5 B10767967 CID 131883344 CAS No. 68324-96-9

CID 131883344

Cat. No.: B10767967
CAS No.: 68324-96-9
M. Wt: 373.4 g/mol
InChI Key: USYZXETWPDFDLF-YICKWJRGSA-N
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Description

A comprehensive introduction would typically include:

  • Molecular formula and weight: Critical for understanding reactivity and interactions.
  • Structural features: 2D/3D configuration, functional groups, stereochemistry (e.g., steroid backbone orientation in ).
  • Known applications: Therapeutic, industrial, or research roles.
  • Key studies: Published data on synthesis, bioactivity, or mechanism of action.

Limitation: No evidence directly references CID 131883344, precluding these details .

Properties

CAS No.

68324-96-9

Molecular Formula

C20H30NaO5

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C20H30O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24);/b4-3-,11-10+,15-8-;/t14-,16+,17+,18+,19-;/m0./s1

InChI Key

USYZXETWPDFDLF-YICKWJRGSA-N

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O.[Na]

Canonical SMILES

CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 131883344” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and subsequent reaction with [additional reagents].

    Step 3: Final purification and isolation of the compound using techniques such as chromatography.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and high yield. This often involves:

    Large-scale reactors: for the initial synthesis steps.

    Continuous flow systems: to maintain consistent reaction conditions.

    Advanced purification techniques: to achieve the required purity levels.

Chemical Reactions Analysis

Reaction Analysis Framework

Chemical reactions for CID 131883344 would likely involve functional groups present in its structure. For example, if it contains carboxylic acid groups (as seen in CID 71300888, a parent compound of CID 131876444), reactions such as esterification or hydrolysis could occur. Similarly, phosphonooxyphenyl groups (present in CID 131876444) may undergo oxidation or nucleophilic substitution.

Key Reaction Types

  • Esterification : Conversion of carboxylic acids to esters via reaction with alcohols (e.g., isopropyl alcohol).
    Example: Bimatoprost acid → bimatoprost isopropyl ester via esterification.

  • Hydrolysis : Reversal of esterification under acidic/basic conditions.

  • Oxidation : Potential modification of hydroxyl or sulfide groups (if present).

  • Nucleophilic Substitution : Reactions involving phosphonate groups.

Analytical Methods

Reaction analysis often employs techniques such as:

  • Chromatography (e.g., HPLC, GC) to monitor reaction progress and purity.

  • Thermal Analysis (e.g., differential scanning calorimetry) to study stability.

  • Mass Spectrometry to identify metabolites or byproducts.

  • NMR Spectroscopy to confirm structural changes.

Hypothetical Reaction Data Table

Reaction TypeReagents/ConditionsProductsAnalytical Method
EsterificationIsopropyl alcohol, H₂SO₄This compound esterHPLC, MS
HydrolysisHCl/NaOH, refluxThis compound acidLC-MS
OxidationH₂O₂, catalytic acidOxidized derivativeNMR, GC
Nucleophilic SubstitutionAmine nucleophile, DMFSubstituted compoundTLC, MS

Research Findings and Challenges

  • Structural Influence : The presence of multiple functional groups (e.g., phosphonooxyphenyl in CID 131876444) may lead to competing reaction pathways, requiring optimization of reaction conditions .

  • Purification : Chromatography and crystallization are critical for isolating pure products, as seen in industrial-scale syntheses.

  • Data Limitations : Without specific reaction data for this compound, these pathways are inferred from analogs. Experimental validation would be required.

Scientific Research Applications

Compound “CID 131883344” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.

    Industry: Utilized in the production of [specific industrial products] due to its unique properties.

Mechanism of Action

The mechanism of action of compound “CID 131883344” involves its interaction with specific molecular targets and pathways. This includes:

    Binding to specific receptors or enzymes: to modulate their activity.

    Influencing cellular pathways: involved in [specific biological processes].

    Exerting effects on gene expression: and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 131883344 lacks specific data, the evidence provides templates for comparing structurally or functionally analogous compounds.

Table 1: Structural and Functional Comparison Framework

Property This compound (Hypothetical) Example Compound (e.g., Oscillatoxin D, CID 101283546) Betulin (CID 72326)
Molecular formula Not available C₂₈H₄₀O₇ C₃₀H₅₀O₂
Functional groups Not available Lactone, methyl groups Hydroxyl, triterpene
Bioactivity Not available Cytotoxic, marine toxin Antiviral, anti-inflammatory
Therapeutic use Not available Anticancer research Wound healing, oncology

Key Findings from Analogous Comparisons:

  • Structural overlays : uses 3D overlays to compare steroid backbones of bile acids (e.g., DHEAS, TC, TLC). Similar analysis for this compound would require crystallographic or computational modeling data.
  • Bioactivity profiles : Inhibitors like ginkgolic acid (CID 5469634) and betulin (CID 72326) are compared based on substrate specificity and binding affinity .
  • Synthetic accessibility : –17 detail synthesis routes for similar compounds, emphasizing reaction yields and purity, which are absent for this compound.

Q & A

Q. How should I structure a research paper to highlight this compound’s novelty?

  • Methodological Answer :
  • Abstract : Clearly state the gap addressed (e.g., "Prior studies lack in vivo validation of this compound’s anti-inflammatory effects") and summarize key findings without statistical detail .
  • Results Section : Use subheadings to separate synthesis, in vitro, and in vivo results. Include tables comparing yield, potency, and selectivity indices .
  • Discussion : Contrast results with existing literature, proposing mechanisms for observed differences (e.g., "Higher efficacy in our study may stem from improved solubility via formulation X") .

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